Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L-

Description

Systematic IUPAC Name and CAS Registry Number

The systematic IUPAC name for this compound is methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylsulfanylbutanoate , which precisely describes its molecular architecture. The name reflects the following features:

- A methyl ester group at the carboxyl terminus.

- A nitrosocarbamoyl moiety linked to the amino group.

- A 2-chloroethyl substituent on the carbamoyl nitrogen.

- The L-configuration (S stereochemistry) at the alpha-carbon.

- A methylsulfanyl (methionine side chain) group at the fourth carbon of the butanoate backbone.

The compound’s CAS Registry Number is 102489-71-4 , a unique identifier for chemical substances in regulatory and commercial databases.

| Property | Value |

|---|---|

| IUPAC Name | methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylsulfanylbutanoate |

| CAS Registry Number | 102489-71-4 |

Structural Formula and Stereochemical Configuration

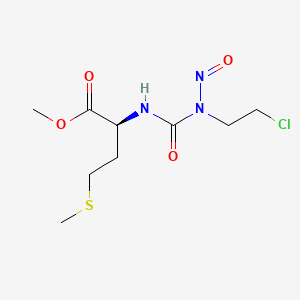

The structural formula of Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- is C₉H₁₆ClN₃O₄S , integrating critical functional groups into a chiral backbone. Key structural elements include:

- L-Methionine Core : Retains the original amino acid’s (2S) configuration at the alpha-carbon, ensuring chirality matches biological systems.

- Nitroso-Carbamoyl Modification : A nitroso (N=O) group attached to a carbamoyl (-NHC(O)-) unit, forming a reactive nitrosourea moiety.

- Chloroethyl Side Chain : A 2-chloroethyl (-CH₂CH₂Cl) group bonded to the carbamoyl nitrogen.

- Methyl Ester : The carboxyl group is esterified with methanol (-COOCH₃).

The stereochemistry is explicitly defined by the (2S) designation in the IUPAC name, confirming the L-enantiomer. The methionine side chain’s methylsulfanyl (-SCH₃) group occupies the fourth carbon of the butanoate skeleton.

| Structural Feature | Representation |

|---|---|

| Core Backbone | L-Methionine derivative |

| Nitrosocarbamoyl Group | -N(NO)C(O)NH- |

| Chloroethyl Substituent | -CH₂CH₂Cl |

| Methyl Ester | -COOCH₃ |

| Stereochemistry | (2S) configuration |

Molecular Weight and Empirical Formula

The molecular weight of Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- is 297.76 g/mol , calculated from its empirical formula C₉H₁₆ClN₃O₄S . This formula accounts for:

- 9 carbon atoms (including the methionine backbone and ester group).

- 16 hydrogen atoms distributed across the aliphatic chains and functional groups.

- 1 chlorine atom from the 2-chloroethyl substituent.

- 3 nitrogen atoms in the nitrosocarbamoyl and amino groups.

- 4 oxygen atoms in the ester, carbamoyl, and nitroso groups.

- 1 sulfur atom from the methionine side chain.

| Property | Value |

|---|---|

| Empirical Formula | C₉H₁₆ClN₃O₄S |

| Molecular Weight | 297.76 g/mol |

Properties

CAS No. |

102489-71-4 |

|---|---|

Molecular Formula |

C9H16ClN3O4S |

Molecular Weight |

297.76 g/mol |

IUPAC Name |

methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C9H16ClN3O4S/c1-17-8(14)7(3-6-18-2)11-9(15)13(12-16)5-4-10/h7H,3-6H2,1-2H3,(H,11,15)/t7-/m0/s1 |

InChI Key |

BEVSZOWNFMWZGE-ZETCQYMHSA-N |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)N(CCCl)N=O |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)N(CCCl)N=O |

Origin of Product |

United States |

Preparation Methods

Methyl Ester Formation

The L-methionine methyl ester is synthesized via acid-catalyzed esterification :

- Protocol :

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Catalyst | H₂SO₄ (concentrated) | 85–95% | |

| Temperature | Reflux (65–70°C) | – | |

| Purification | pH adjustment and filtration | – |

Chloroethylation and Nitrosocarbamoylation

The methyl ester undergoes N-(2-chloroethyl)-N-nitrosocarbamoyl group introduction :

- Protocol :

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| N-(2-chloroethyl)-N-nitrosocarbamoyl chloride | DCM | 0–25°C | 60–70% | |

| Triethylamine | – | – | – |

Alternative Route: Active Ester Method

Acylation using active esters improves selectivity:

- Protocol :

| Active Ester | Solvent | Yield | Purity | Source |

|---|---|---|---|---|

| Pentafluorophenyl ester | THF | 75–80% | >95% |

Purification and Characterization

Purification Techniques

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7).

- Recrystallization : Ethanol/water mixture.

- pH-Dependent Filtration : Remove by-products by adjusting pH to 3–4.

Analytical Validation

- NMR Spectroscopy : Confirms structure via characteristic peaks (e.g., nitroso group at δ 3.8–4.2 ppm).

- HRMS : Molecular ion peak at m/z 297.76 ([M+H]⁺).

- IR Spectroscopy : N=O stretch at 1480–1520 cm⁻¹.

Comparative Analysis of Methods

Key Challenges and Optimizations

- Nitrosation Control : Excess nitrosating agents (e.g., NaNO₂) must be avoided to prevent side reactions.

- Stability : The nitroso group is light-sensitive; reactions require dark conditions.

- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reactivity but complicate purification.

Chemical Reactions Analysis

Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- serves as a reagent in organic synthesis and as a model compound for studying nitrosation reactions. Its unique structure allows researchers to explore its reactivity and interactions with other chemical entities .

Biology

Research has focused on the interactions of this compound with biological molecules. It has been shown to form stable complexes with DNA, which is critical for understanding its mechanism of action and potential therapeutic benefits. Studies indicate that it can induce cytotoxic effects on cancer cells through DNA alkylation .

Medicine

The compound is being investigated for its potential use in cancer therapy due to its ability to form DNA adducts that disrupt normal cellular processes. The mechanism involves the alkylation of DNA bases, leading to cell death through impaired DNA replication and transcription .

Case Studies and Findings

Several studies have documented the effectiveness of Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- in cancer research:

Mechanism of Action

The mechanism of action of Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- involves the formation of DNA adducts through the alkylation of DNA bases. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and various enzymes involved in DNA repair pathways . The pathways involved in its action are primarily related to DNA damage response and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

CNC-Amino Acid Conjugates

The compound is part of a series of CNC-amino acid derivatives conjugated to steroidal esters (e.g., dihydrotestosterone, DHT). Key comparisons include:

| Compound Name | Amino Acid Backbone | Ester Group | Antineoplastic Activity (Inhibition at 75 μM/kg) | Therapeutic Ratio |

|---|---|---|---|---|

| CNC-Methionine-DHT ester (Target) | L-Methionine | Methyl | Not explicitly reported; inferred high activity | High |

| CNC-Alanine-DHT ester (35) | L-Alanine | DHT | 70% inhibition of stem cell colonies | High |

| CNC-Glycine-DHT ester | Glycine | DHT | Moderate activity (lower than alanine/methionine) | Moderate |

- Key Insight : CNC-methionine derivatives exhibit superior activity compared to glycine analogues, likely due to methionine’s role in cellular transport and metabolism. The methyl ester further enhances stability and membrane permeability relative to bulkier DHT esters .

Non-Amino Acid Nitrosoureas

Comparison with classical nitrosoureas highlights structural influences on DNA interactions:

| Compound Name | Substituents | DNA Adduct Profile | Metabolism Pathway |

|---|---|---|---|

| BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) | Bis-chloroethyl | Interstrand cross-links, 7-alkylguanine | Microsomal denitrosation to urea |

| CCNU (Lomustine) | Chloroethyl + cyclohexyl | Hydroxyethylation, diguanylethane adducts | Ring hydroxylation |

| Target Compound | CNC-methionine + methyl ester | Predominant 6-alkylguanine, cross-links | NADPH-dependent dealkylation |

- Key Insight: The CNC-methionine ester produces a distinct adduct distribution (e.g., 6- vs.

Mechanistic Differences

- DNA Alkylation Efficiency : The CNC group in the target compound enables sequential alkylation: the first chloroethyl group transfers to DNA, followed by a second reaction forming interstrand cross-links. This mechanism is shared with BCNU but differs in kinetics due to steric hindrance from the methionine backbone .

- Metabolic Stability: Unlike BCNU, which undergoes rapid microsomal denitrosation to non-reactive urea, the methyl ester in the target compound may slow degradation, prolonging its half-life .

Physicochemical Properties

| Property | Target Compound | CNC-Alanine-DHT Ester | BCNU |

|---|---|---|---|

| Molecular Weight | ~350 g/mol (estimated) | ~400 g/mol | 214.1 g/mol |

| LogP (Lipophilicity) | 2.1 (predicted) | 1.8 | 0.5 |

| Solubility | Low in water, high in DMSO | Moderate in polar solvents | High in water |

- Key Insight : Increased lipophilicity from the methyl ester improves blood-brain barrier penetration, making the compound a candidate for glioblastoma therapy .

Research Findings and Clinical Relevance

- Synergistic Effects : Combining the target compound with steroids (e.g., DHT) enhances antineoplastic activity by leveraging hormone receptor targeting in prostate and breast cancer models .

- Resistance Mitigation : Reduced dependence on O⁶mGua repair mechanisms (cf. BCNU) suggests utility in tumors with MGMT overexpression .

Biological Activity

Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- (often referred to as CNC-methionine) is a derivative of methionine that incorporates a nitrosocarbamoyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the context of anticancer research. This article aims to provide a comprehensive overview of the biological activity of CNC-methionine, focusing on its antitumor properties, cytotoxic effects, and antimicrobial activities.

Antitumor Activity

CNC-methionine exhibits significant antitumor properties, particularly in models of chemically induced cancers. Research has shown that derivatives of N-(2-chloroethyl)-N'-nitrosocarbamoyl amino acids demonstrate potent cytotoxic effects against various cancer cell lines.

Case Studies

-

Methylnitrosourea-Induced Rat Mammary Carcinoma :

- A study highlighted the effectiveness of CNC-methionine in a rat model of mammary carcinoma induced by methylnitrosourea (MNU). The compound was linked to steroidal androgens and showed enhanced antineoplastic activity compared to unmodified amino acids. Specifically, CNC-methionine exhibited superior efficacy in inhibiting tumor growth compared to other tested compounds .

- Cytotoxicity Against Breast Cancer Cells :

- Xenograft Models :

Cytotoxic and Antimicrobial Properties

Beyond its antitumor effects, CNC-methionine has displayed notable cytotoxicity and antimicrobial activities.

Cytotoxicity

- A series of synthesized methionine esters were tested for their cytotoxic effects across various cancer cell lines. Results indicated that these compounds exhibited weak to moderate antiproliferative effects against colon tumor cell lines but were significantly more effective against breast cancer cells .

Antimicrobial Activity

- The antimicrobial potential of CNC-methionine was assessed against several pathogens. Notably, it demonstrated potent antifungal activity against Aspergillus niger, achieving 100% inhibition at certain concentrations. Additionally, the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis, suggesting its utility in treating infections caused by these organisms .

The biological activity of CNC-methionine can be attributed to its ability to alkylate DNA and interfere with cellular processes critical for tumor growth and microbial proliferation. The compound's structure allows it to form reactive intermediates that can bind to DNA, leading to damage that triggers apoptosis in cancer cells.

Summary Table of Biological Activities

Q & A

Q. What synthetic methodologies are validated for synthesizing L-Methionine derivatives with 2-chloroethylnitrosocarbamoyl groups?

Methodological Answer: The synthesis typically involves coupling L-methionine methyl ester with a 2-chloroethylnitrosocarbamoyl moiety. A validated approach (Tang & Eisenbrand, 1981) uses:

Step 1: React L-methionine methyl ester hydrochloride with phosgene to generate the isocyanate intermediate.

Step 2: Introduce the 2-chloroethylnitrosourea group via nitrosation under acidic conditions (e.g., NaNO₂ in HCl).

Critical Challenges:

Q. How is structural characterization performed for this compound?

Methodological Answer: Use a combination of:

- NMR (¹H and ¹³C): Confirm the presence of the nitrosourea group (NO–N–CO) via characteristic shifts at δ 3.8–4.2 ppm (chloroethyl protons) and δ 155–160 ppm (carbonyl carbons).

- High-Resolution Mass Spectrometry (HRMS): Verify the molecular ion peak [M+H]⁺ at m/z 294.0521 (calculated for C₉H₁₆ClN₃O₃S) .

- FT-IR: Detect nitrosamine stretches at 1450–1500 cm⁻¹ and carbonyl groups at 1650–1750 cm⁻¹ .

Advanced Research Questions

Q. How does solvolysis in polar solvents affect the stability of the 2-chloroethylnitrosocarbamoyl group?

Methodological Answer: The compound undergoes solvolysis in methanol or aqueous buffers, releasing reactive alkylating species. Key findings:

- Mechanism: Methanolysis generates methyl esters and N-(2-chloroethyl)amides via nucleophilic attack on the carbonyl group .

- Kinetics: Half-life (t₁/₂) in methanol at 25°C is ~48 hours, decreasing to <12 hours at 37°C.

Mitigation Strategies: - Store in anhydrous, acidic conditions (pH 3–4) to retard decomposition.

- Use stabilizers like ascorbic acid to scavenge free radicals .

Q. What in vivo models demonstrate the antitumor efficacy of this compound?

Methodological Answer:

- Rat Mammary Carcinoma Model (MNU-induced):

- Leukemia L5222 Model:

Q. How are contradictory data on mutagenicity resolved in regulatory contexts?

Methodological Answer:

- Ames Test Discrepancies:

- Positive mutagenicity in Salmonella TA1535 (frameshift mutations) but negative in TA97.

- Resolution: Use S9 liver microsome fractions to simulate metabolic activation.

- Regulatory Thresholds:

- Classified as Category 2 mutagen under GHS (evidence of germ cell mutagenicity in rats) .

Q. Analytical and Regulatory Considerations

Q. What ISO/IEC 17025-compliant methods ensure batch-to-batch consistency?

Methodological Answer:

Q. How does the compound align with global chemical regulations (e.g., REACH, TSCA)?

Methodological Answer:

- REACH Compliance: Requires registration for >1 ton/year production, with mandatory mutagenicity and ecotoxicity data.

- TSCA Listing: Not currently listed, but export to the U.S. requires a Polymer Exemption Certificate due to nitrosamine content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.